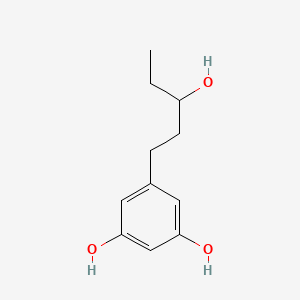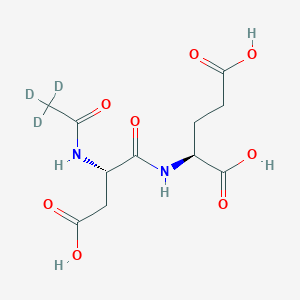
Spaglumic Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spaglumic Acid-d3, also known as N-Acetyl-L-α-aspartyl-L-glutamic Acid-d3, is a deuterated form of Spaglumic Acid. This compound is a stable isotope-labeled version of Spaglumic Acid, which is a β-aspartyl isoform of N-Acetyl-l-aspartylglutamate. Spaglumic Acid is a naturally occurring neurotransmitter and is used in various medical applications, particularly in the treatment of allergic eye conditions due to its ability to stabilize mast cells .
Méthodes De Préparation
The synthesis of Spaglumic Acid-d3 involves the incorporation of deuterium atoms into the molecular structure of Spaglumic Acid. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Spaglumic Acid-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
Spaglumic Acid-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Spaglumic Acid in various samples.
Biology: Studied for its role as a neurotransmitter and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and allergic conditions.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
Spaglumic Acid-d3 exerts its effects by stabilizing mast cells, which are involved in producing an allergic response by releasing inflammatory mediators such as histamine. The compound inhibits the release of histamine and other mediators by preventing mast cell degranulation. This inhibition occurs through the blockage of specific calcium channels, thereby stabilizing the mast cell and preventing degranulation .
Comparaison Avec Des Composés Similaires
Spaglumic Acid-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. Similar compounds include:
N-Acetyl-l-aspartylglutamate: The non-deuterated form of Spaglumic Acid.
Isospaglumic Acid: Another isoform of N-Acetyl-l-aspartylglutamate.
Glutamate: A common neurotransmitter involved in excitatory signaling in the brain
By comparing these compounds, this compound stands out for its specific applications in research and its enhanced stability due to deuteration.
Propriétés
Formule moléculaire |
C11H16N2O8 |
|---|---|
Poids moléculaire |
307.27 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-3-carboxy-2-[(2,2,2-trideuterioacetyl)amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H16N2O8/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1/i1D3 |
Clé InChI |
OPVPGKGADVGKTG-LLYRNZNTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


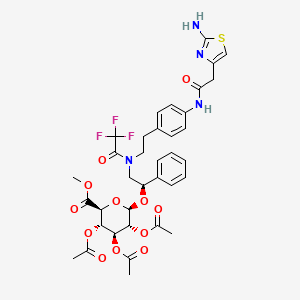
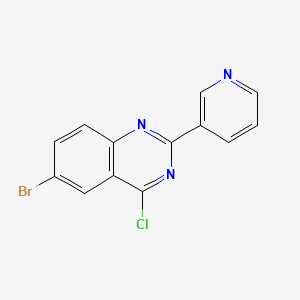
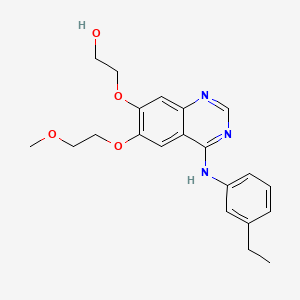
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
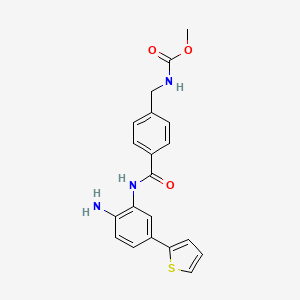
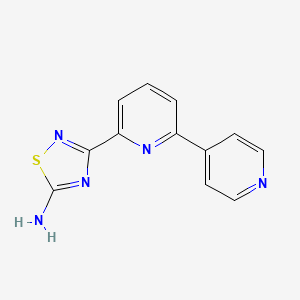
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
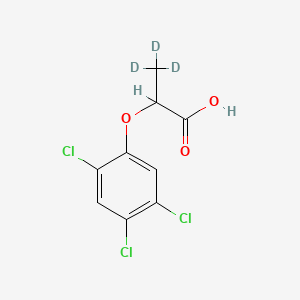
![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)

![5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)
